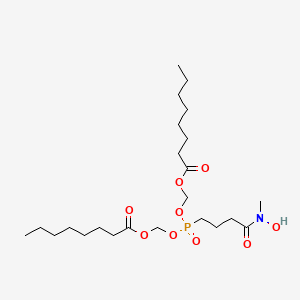
Antimalarial agent 18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimalarial agent 18 is a novel compound developed for the treatment of malaria, particularly targeting the Plasmodium falciparum parasite. This compound is part of a new generation of antimalarial drugs designed to overcome resistance issues associated with traditional treatments like chloroquine and artemisinin-based therapies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 18 involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of quinoline derivatives, which are subjected to various chemical reactions such as Biginelli reaction and cyclization processes . The reaction conditions typically involve the use of catalysts like 4-toluenesulfonic acid and magnesium chloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions: Antimalarial agent 18 undergoes several types of chemical reactions, including:
Substitution: Substitution reactions are essential for introducing various functional groups, using reagents like halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which are further processed to yield the final active compound .
科学研究应用
Antimalarial agent 18 has a wide range of applications in scientific research:
作用机制
The mechanism of action of antimalarial agent 18 involves the inhibition of heme detoxification in the Plasmodium parasite. The compound binds to the heme molecules, preventing their conversion to non-toxic forms, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, this compound targets specific enzymes involved in the parasite’s metabolic pathways, disrupting its growth and replication .
相似化合物的比较
Chloroquine: A traditional antimalarial drug with a similar mechanism of action but facing widespread resistance.
Artemisinin: A highly effective antimalarial compound with a different mode of action, often used in combination therapies.
Mefloquine: Another antimalarial agent with a similar chemical structure but different pharmacokinetic properties.
Uniqueness: Antimalarial agent 18 stands out due to its novel mechanism of action and its ability to overcome resistance issues associated with other antimalarial drugs. Its unique chemical structure allows for better binding to the target sites, enhancing its efficacy and reducing the likelihood of resistance development .
属性
分子式 |
C23H44NO9P |
|---|---|
分子量 |
509.6 g/mol |
IUPAC 名称 |
[[4-[hydroxy(methyl)amino]-4-oxobutyl]-(octanoyloxymethoxy)phosphoryl]oxymethyl octanoate |
InChI |
InChI=1S/C23H44NO9P/c1-4-6-8-10-12-16-22(26)30-19-32-34(29,18-14-15-21(25)24(3)28)33-20-31-23(27)17-13-11-9-7-5-2/h28H,4-20H2,1-3H3 |
InChI 键 |
JKGXSVCXJVTQCR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)OCOP(=O)(CCCC(=O)N(C)O)OCOC(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


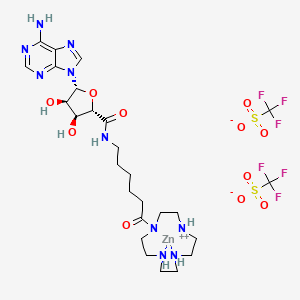
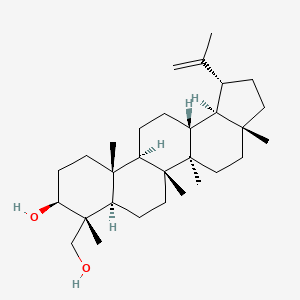
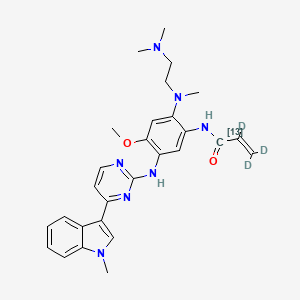
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
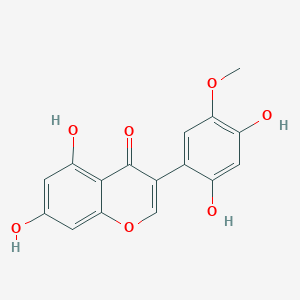
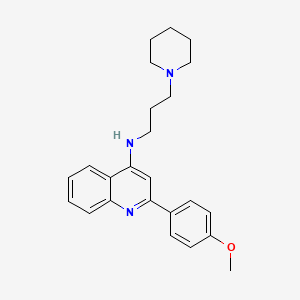
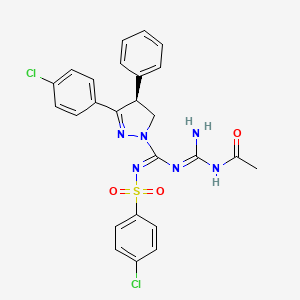

![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
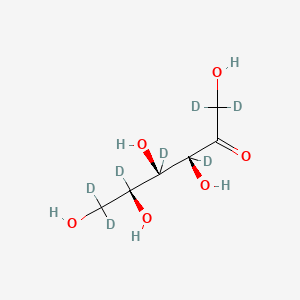
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
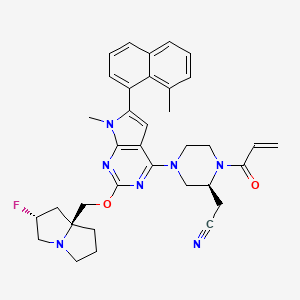
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
